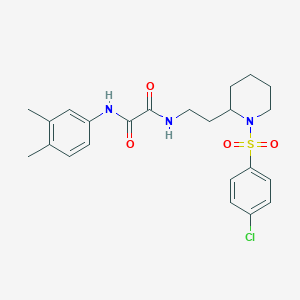

![molecular formula C26H24Cl2N2O3 B2507061 (E)-1-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-(2-morpholinoanilino)-2-propen-1-one CAS No. 478039-19-9](/img/structure/B2507061.png)

(E)-1-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-(2-morpholinoanilino)-2-propen-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

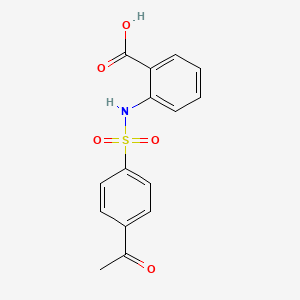

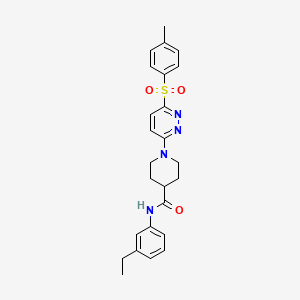

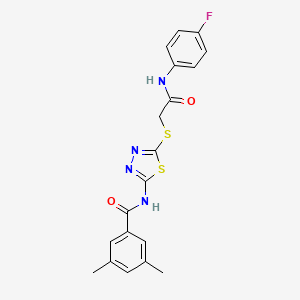

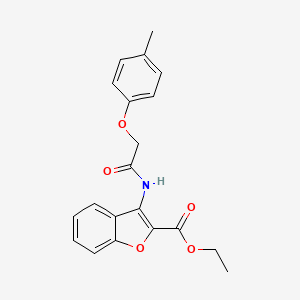

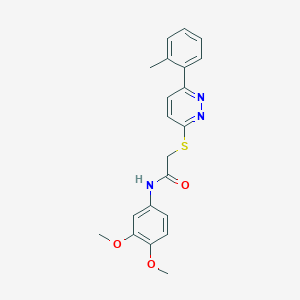

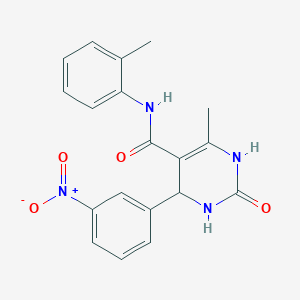

The synthesis of compounds related to (E)-1-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-(2-morpholinoanilino)-2-propen-1-one involves the Crossed-Aldol condensation reaction. In a study, a series of substituted (E)-1-(3-bromo-4-morpholinophenyl)-3-phenylprop-2-en-1-one compounds were synthesized using this method. The process entailed the reaction of 3-bromo-4-morpholino acetophenone with various benzaldehydes in the presence of sodium hydroxide. This synthesis yielded novel compounds characterized by their physical constants and spectral data, including UV, IR, and NMR .

Molecular Structure Analysis

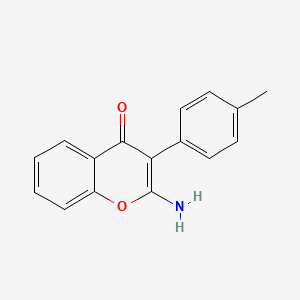

X-ray structural analysis provides insights into the molecular structure of related compounds. For instance, 4-[(E)-2-(4-Carboxyphenyl)diazenyl]-morpholine was analyzed and revealed the geometry of the N-N double bond and the partial delocalization across the linear triazene moiety. This structural information is crucial for understanding the electronic properties and reactivity of the molecule .

Chemical Reactions Analysis

The chemical behavior of these compounds can be inferred from their photophysical characterization. The absorption spectra of the analyzed compound in acetonitrile and 2-methyltetrahydrofuran solutions showed an intense band, which was attributed to a mixture of π-π* and n-π* transitions. Emission was also observed, with the emission lifetime data suggesting the presence of two excited state transitions .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were characterized by UV, IR, and NMR spectral data. The UV absorption maximum values, group frequencies of infrared absorption, deformation modes, and chemical shifts were all recorded. These properties were further correlated with various substituent constants and parameters using regression analyses. The effects of substituents on the functional group frequencies were studied, providing a deeper understanding of the compounds' properties .

Antimicrobial Activities

The antimicrobial activities of the synthesized compounds were evaluated using the Kirby-Bauer method. Although the specific activities are not detailed in the provided data, this method typically involves measuring the zone of inhibition caused by the compounds against various microbial strains, which can indicate their potential as antimicrobial agents .

Scientific Research Applications

Synthesis and Structural Studies

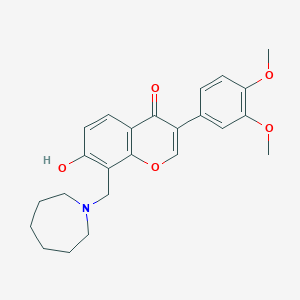

- Synthesis and Crystal Structure : Various compounds, including those with morpholine groups similar to (E)-1-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-(2-morpholinoanilino)-2-propen-1-one, have been synthesized and analyzed for their structural properties. These compounds typically exhibit unique crystalline structures and intermolecular interactions, contributing to their potential applications in different scientific fields (Dinçer, Özdemir, Yilmaz, & Cukurovalı, 2005).

- Photocycloaddition and Reactions with Carbonyl Compounds : Similar compounds have been studied for their behavior in photocycloaddition reactions with carbonyl compounds. These reactions are significant in synthesizing complex organic molecules, which can be useful in various scientific applications (van Wolven, Döpp, & Henkel, 2006).

Antimicrobial and Biological Activities

- Antimicrobial Activities : Certain morpholine derivatives have shown promising antimicrobial activities. This suggests potential research applications of this compound in developing antimicrobial agents or studying microbial interactions (Merugu, Ramesh, & Sreenivasulu, 2010).

Optical Storage and Molecular Studies

- Optical Storage Applications : Certain derivatives with morpholine groups have been explored for reversible optical storage applications. This research avenue could be relevant for this compound in terms of data storage and retrieval technologies (Meng, Natansohn, Barrett, & Rochon, 1996).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

(E)-1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-3-(2-morpholin-4-ylanilino)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24Cl2N2O3/c27-21-8-5-20(23(28)17-21)18-33-22-9-6-19(7-10-22)26(31)11-12-29-24-3-1-2-4-25(24)30-13-15-32-16-14-30/h1-12,17,29H,13-16,18H2/b12-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZCAZCGFLMUJQA-VAWYXSNFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=CC=C2NC=CC(=O)C3=CC=C(C=C3)OCC4=C(C=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1C2=CC=CC=C2N/C=C/C(=O)C3=CC=C(C=C3)OCC4=C(C=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24Cl2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[3-(2,2-Difluoroethoxy)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2506980.png)

![N-(3-ethylphenyl)-2-({6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)acetamide](/img/structure/B2506988.png)

![(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(cyclopropyl)methanone](/img/structure/B2506990.png)

![N-(4-fluorophenyl)-2-[2-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetamide](/img/structure/B2506992.png)